
1,3-Cyclohexadien-5-yne, 1,4-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexadien-5-yne, 1,4-dichloro- is an organic compound with the molecular formula C6H2Cl2. It is a derivative of cyclohexadiene, characterized by the presence of two chlorine atoms and a triple bond within the cyclohexadiene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadien-5-yne, 1,4-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cyclohexadiene followed by dehydrohalogenation. The reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and a base like potassium tert-butoxide to facilitate the elimination of hydrogen chloride.
Industrial Production Methods
On an industrial scale, the production of 1,3-Cyclohexadien-5-yne, 1,4-dichloro- may involve continuous flow processes to ensure efficient and controlled chlorination and dehydrohalogenation. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexadien-5-yne, 1,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different cyclohexadiene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are often employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclohexadiene and cyclohexene derivatives.
Substitution: Various substituted cyclohexadiene compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Cyclohexadien-5-yne, 1,4-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclohexadien-5-yne, 1,4-dichloro- involves its interaction with molecular targets through its reactive triple bond and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexadiene: Lacks the triple bond and chlorine atoms, making it less reactive in certain reactions.
1,4-Cyclohexadiene: An isomer with different placement of double bonds, leading to distinct reactivity.
1,2-Dichlorocyclohexane: Contains chlorine atoms but lacks the triple bond, resulting in different chemical behavior.
Uniqueness
1,3-Cyclohexadien-5-yne, 1,4-dichloro- is unique due to the combination of a triple bond and chlorine atoms within the cyclohexadiene ring. This structural feature imparts distinct reactivity and makes it a valuable compound in various chemical transformations and applications.
Propiedades
Número CAS |
73513-56-1 |
|---|---|
Fórmula molecular |
C6H2Cl2 |
Peso molecular |
144.98 g/mol |
Nombre IUPAC |
1,4-dichlorocyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H2Cl2/c7-5-1-2-6(8)4-3-5/h1-2H |
Clave InChI |
BMCWIYJTZUFEDG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C#CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



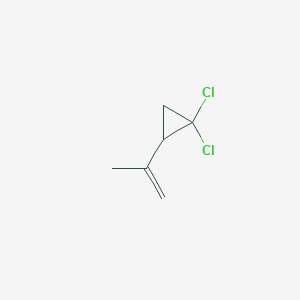
![2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid](/img/structure/B13997801.png)
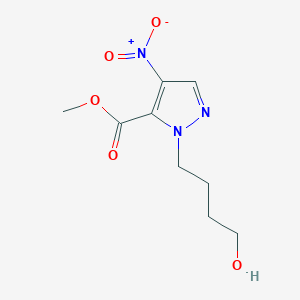
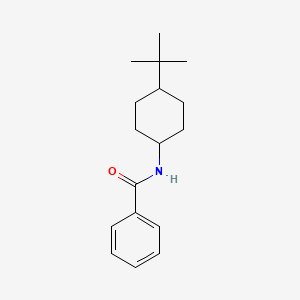

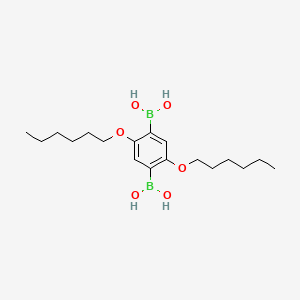
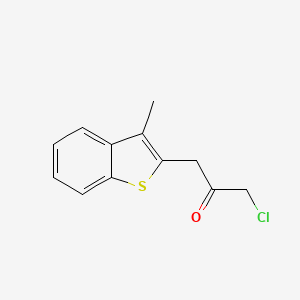


![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)


![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
